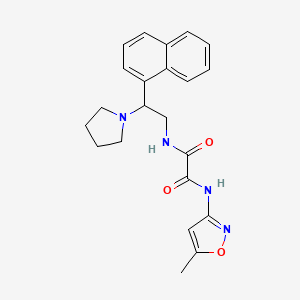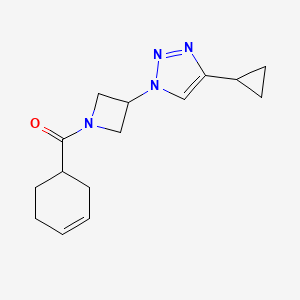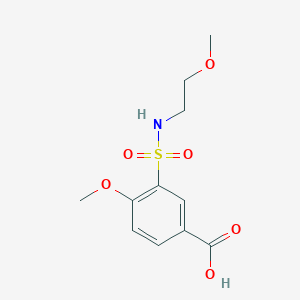
2-((4-fluorobenzyl)thio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4-fluorobenzyl)thio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole” is a complex organic molecule that contains several functional groups. It has an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a phenyl group (a benzene ring), a fluorobenzyl group, and a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, phenyl group, fluorobenzyl group, and trifluoromethyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the imidazole ring might participate in reactions with acids and bases, while the fluorobenzyl and trifluoromethyl groups might be involved in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique
Synthesis and Crystal Structure Analysis
Research has demonstrated the synthesis and crystallographic analysis of similar compounds, highlighting their structural integrity and potential applications in materials science. For instance, Banu et al. (2014) described the synthesis and crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative, emphasizing their planar imidazo-thiadiazole entity and supramolecular interactions which could influence their applications in materials science and molecular engineering (Banu, Lamani, Khazi, & Begum, 2014).
Spectroscopic and Crystal Structure Insights
Another study by Banu et al. (2013) focused on the synthesis, spectroscopic, and crystal structure analysis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole and its morpholinomethyl derivative, revealing insights into their molecular structures and interactions. These findings are crucial for the development of new materials with tailored properties for various applications, such as sensors or pharmaceuticals (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013).
Physico-Chemical and DFT Studies for NLO Materials
Manikandan, Perumal, and Jayamoorthy (2019) conducted a combined experimental and theoretical study on the physico-chemical properties and DFT analyses of potential organic non-linear optical (NLO) materials. They synthesized compounds related to the query chemical and characterized them using various spectroscopic methods, revealing their promising applications in NLO devices due to significant values of molecular hyperpolarizabilities (Manikandan, Perumal, & Jayamoorthy, 2019).
Antioxidant and Biological Activity
Research into the antioxidant and biological activities of imidazole derivatives, including those with structural similarities to the query compound, has shown promising results. For example, Budziak et al. (2019) explored the spectroscopic, theoretical, and biological properties of selected 1,3,4-thiadiazole derivatives, demonstrating their potential as pharmaceuticals with antimycotic properties and as effective fluorescence probes due to observed dual fluorescence emission effects (Budziak et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F4N2S/c24-19-11-9-16(10-12-19)15-30-22-28-14-21(17-5-2-1-3-6-17)29(22)20-8-4-7-18(13-20)23(25,26)27/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOCNBKLVMIHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F4N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine](/img/structure/B2558041.png)

![3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2558045.png)

![Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2558047.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2558050.png)


![(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2558059.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2558061.png)
![2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine](/img/structure/B2558062.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2558063.png)
